REACTION_CXSMILES
|
[O:1]1CCO[CH2:3][CH2:2]1.Cl.[C:8]1([CH:15]=[CH:14][CH:13]=[C:11]([OH:12])[CH:10]=1)[OH:9].[Cl:16]CC#N>[Cl-].[Cl-].[Zn+2].O>[Cl:16][CH2:3][C:2]([C:13]1[CH:14]=[CH:15][C:8]([OH:9])=[CH:10][C:11]=1[OH:12])=[O:1] |f:4.5.6|
|
Name
|
|
Quantity
|
34 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
100L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
34 L
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
7.5 kg
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
6.2 kg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
from 21 to 29° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled with an ice/water bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at <40° C
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WAIT
|
Details
|
The resulting slurry was aged for 11 h at room temperature
|
Duration
|
11 h
|
Type
|
TEMPERATURE
|
Details
|
the slurry was cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
washed with water (4×20L)
|
Type
|
CUSTOM
|
Details
|
dried under a fast flow of nitrogen
|
Type
|
CUSTOM
|
Details
|
After 5 days of drying
|
Duration
|
5 d
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |